An In-Depth Technical Guide to the Chemical Structure of 6-Aminooctanoic Acid Hydrochloride
An In-Depth Technical Guide to the Chemical Structure of 6-Aminooctanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 6-aminooctanoic acid hydrochloride. As a long-chain ω-amino acid, this molecule holds potential for various applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for scientists and professionals by consolidating available technical information and providing insights into its scientific context.
It is important to note that while extensive data exists for its lower homolog, 6-aminohexanoic acid (also known as ε-aminocaproic acid), specific literature on 6-aminooctanoic acid and its hydrochloride salt is less prevalent. Therefore, this guide will also draw upon established principles of organic chemistry and data from related long-chain amino acids to provide a thorough and predictive analysis.
Chemical Identity and Structure
6-Aminooctanoic acid hydrochloride is the hydrochloride salt of 6-aminooctanoic acid. The parent compound is a bifunctional molecule featuring an eight-carbon aliphatic chain, with a primary amine group at the C6 position and a carboxylic acid group at the C1 position. The presence of both an acidic and a basic functional group classifies it as an amino acid.
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. In this form, the amino group is protonated, existing as an ammonium chloride, which significantly influences the compound's physical and chemical properties, most notably its solubility in aqueous solutions.
Molecular Formula: C₈H₁₈ClNO₂
Molecular Weight: 195.69 g/mol
IUPAC Name: 6-aminooctanoic acid hydrochloride
Chemical Structure:
Caption: 2D structure of 6-aminooctanoic acid hydrochloride.
Physicochemical Properties
The physicochemical properties of 6-aminooctanoic acid hydrochloride are dictated by its molecular structure, including the long alkyl chain, the polar carboxylic acid group, and the charged ammonium group. While specific experimental data is limited, the following properties can be predicted based on its structure and comparison with similar long-chain amino acid hydrochlorides.
| Property | Predicted Value/Information | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Typical appearance for small organic acid salts. |
| Melting Point | Expected to be a relatively high-melting solid, likely decomposing at the melting point. | The ionic nature of the hydrochloride salt leads to strong intermolecular forces. |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether). | The presence of the charged ammonium group and the polar carboxylic acid group enhances solubility in polar protic solvents. The long alkyl chain may limit solubility compared to shorter-chain analogs. |
| pKa | The pKa of the carboxylic acid group is expected to be around 4-5, and the pKa of the ammonium group is expected to be around 10-11. | These are typical pKa values for the respective functional groups in amino acids. |
Synthesis and Purification
The synthesis of ω-amino acids can be approached through various synthetic routes. A common strategy for the preparation of 6-aminooctanoic acid would likely involve the use of a starting material that already contains the eight-carbon backbone.
General Synthetic Strategies
Several general methods for the synthesis of ω-amino acids are described in the literature and could be adapted for 6-aminooctanoic acid. One such approach involves the ozonolysis of unsaturated fatty acids followed by reductive amination.[1]
Caption: Generalized workflow for the synthesis of ω-amino acids.
Plausible Synthesis of 6-Aminooctanoic Acid
A specific synthesis of 6-aminooctanoic acid could potentially start from a commercially available 6-substituted octanoic acid derivative. For instance, 6-oxooctanoic acid could undergo reductive amination to yield the desired product.
Step-by-Step Protocol (Hypothetical):
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Reductive Amination:
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Dissolve 6-oxooctanoic acid in a suitable solvent such as methanol.
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Add an excess of ammonia (or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a metal catalyst like Raney Nickel or Palladium on carbon).
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The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Isolation:
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After the reaction is complete, the catalyst (if used) is filtered off.
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The solvent is removed under reduced pressure.
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The crude product is then purified, often through recrystallization or ion-exchange chromatography, to isolate the pure 6-aminooctanoic acid.
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Formation of the Hydrochloride Salt:
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The purified 6-aminooctanoic acid is dissolved in a suitable solvent (e.g., ethanol or diethyl ether).
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A solution of hydrochloric acid (e.g., HCl in ethanol or gaseous HCl) is added, typically in a stoichiometric amount or slight excess.
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The 6-aminooctanoic acid hydrochloride will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
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Analytical Characterization
A comprehensive characterization of 6-aminooctanoic acid hydrochloride is essential to confirm its identity and purity. The following analytical techniques are standard for such a compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at different positions along the carbon chain. The protons alpha to the carboxylic acid and the amino group will have characteristic chemical shifts. The integration of the signals will correspond to the number of protons at each position.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >170 ppm), while the carbon bearing the amino group will also be shifted downfield compared to the other methylene carbons.
Mass Spectrometry (MS):
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Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, 6-aminooctanoic acid, the molecular ion peak [M]⁺ would be expected at m/z = 159.14. For the hydrochloride salt, depending on the ionization technique, one might observe the protonated molecule [M+H]⁺ at m/z = 160.15.
Infrared (IR) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
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A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
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N-H stretching vibrations from the ammonium group (around 3000-3300 cm⁻¹).
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N-H bending vibrations (around 1500-1600 cm⁻¹).
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C-H stretching and bending vibrations from the alkyl chain.
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid) would likely be employed.
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Caption: A logical workflow for the analytical characterization of 6-aminooctanoic acid hydrochloride.
Potential Applications and Significance
While specific applications of 6-aminooctanoic acid hydrochloride are not widely documented, its structure suggests potential uses in several areas of research and development:
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Peptide and Peptidomimetic Synthesis: As a non-natural amino acid, it can be incorporated into peptide chains to modify their structure, stability, and biological activity.[2] The longer alkyl chain compared to 6-aminohexanoic acid could impart increased hydrophobicity and flexibility to the resulting peptides.
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Drug Delivery and Formulation: The bifunctional nature of the molecule makes it a potential linker or spacer in the design of drug conjugates or for modifying the surface of drug delivery systems.
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Materials Science: ω-amino acids are monomers for the synthesis of polyamides. 6-Aminooctanoic acid could potentially be used to create novel nylon-like polymers with distinct properties from those derived from shorter-chain amino acids.
Conclusion
6-Aminooctanoic acid hydrochloride is a long-chain ω-amino acid with potential for diverse applications in scientific research and development. While specific experimental data for this compound is not as abundant as for its shorter-chain analogs, this guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, plausible synthetic routes, and standard analytical characterization methods based on established chemical principles. As research into novel biomaterials and therapeutics continues to expand, molecules like 6-aminooctanoic acid hydrochloride may offer unique building blocks for the design of new functional molecules and materials.
References
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